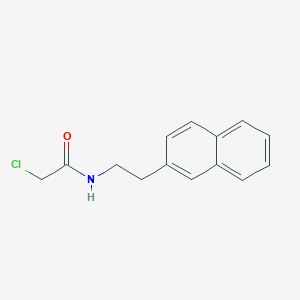![molecular formula C10H13NO6S B7590883 (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, commonly known as MPA, is a synthetic compound that has been used extensively in scientific research. The compound is a derivative of the naturally occurring amino acid, serine, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MPA is not fully understood, but it is thought to involve the inhibition of the enzyme, inositol-1,4,5-trisphosphate 3-kinase (IP3K). IP3K is involved in the regulation of intracellular calcium levels, and the inhibition of this enzyme by MPA results in a decrease in calcium release from intracellular stores. This, in turn, leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MPA has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the inhibition of cancer cell growth. The compound has also been found to have anti-inflammatory effects and has been used in studies of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. MPA is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MPA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for research on MPA. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the exploration of MPA's potential as a therapeutic agent for the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its effects on the nervous system and cancer cells.
Conclusion:
In conclusion, (2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid, or MPA, is a synthetic compound that has been extensively used in scientific research. The compound has a range of biochemical and physiological effects and has been found to be particularly useful in the study of the nervous system and cancer biology. While there are some limitations to working with MPA in lab experiments, the compound has many potential future directions for research and could lead to the development of new therapeutic agents for the treatment of disease.
Synthesis Methods
MPA is synthesized through a multi-step process that involves the reaction of serine with methoxyphenylsulfonyl chloride. The reaction results in the formation of a sulfonyl ester, which is then hydrolyzed to produce MPA. The synthesis method has been well-established and has been used to produce MPA in large quantities for scientific research.
Scientific Research Applications
MPA has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been found to have a range of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. MPA has also been used in studies of cancer biology, where it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-17-8-4-2-3-5-9(8)18(15,16)11-7(6-12)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADBQZVCSROODR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)
![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)
![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)




